2'-Bromo-2-hydroxyacetophenone

Catalog No.
S6619727
CAS No.
99233-20-2
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Bromo-2-hydroxyacetophenone

CAS Number

99233-20-2

Product Name

2'-Bromo-2-hydroxyacetophenone

IUPAC Name

1-(2-bromophenyl)-2-hydroxyethanone

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2

InChI Key

XQQOSELNMBYWBO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CO)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)Br

The exact mass of the compound 2'-Bromo-2-hydroxyacetophenone is 213.96294 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2'-Bromo-2-hydroxyacetophenone (CAS: 99233-20-2), also known as 2-Bromo-1-(2-hydroxyphenyl)ethanone, is a bifunctional organic compound featuring a hydroxylated phenyl ring and an α-bromo ketone moiety. This structure makes it a valuable precursor, particularly in the synthesis of heterocyclic compounds like benzofurans, where both the phenolic hydroxyl and the reactive bromine participate in cyclization reactions. Its utility as a synthetic building block is defined by the specific ortho-positioning of the hydroxyl group relative to the bromoacetyl group, which dictates the regioselectivity of subsequent chemical transformations.

Substituting 2'-Bromo-2-hydroxyacetophenone with its positional isomers (e.g., 4'-bromo) or other halides (e.g., 2'-chloro) is frequently unviable in targeted synthesis. The ortho-hydroxyl group's position is critical for intramolecular reactions, such as the cyclization steps required for benzofuran synthesis, a common application for this molecule. Using an isomer like 4'-Bromo-2-hydroxyacetophenone, where the hydroxyl group is in the para position, will not yield the desired fused heterocyclic ring system under typical reaction conditions. Furthermore, the difference in leaving group ability and bond strength between a bromide and a chloride can significantly alter reaction kinetics and yields, necessitating complete re-optimization of process conditions. Therefore, for established protocols requiring this specific precursor, substitution introduces significant risks to reaction outcomes and product purity.

Precursor Suitability: Enables High-Yield Synthesis of Benzofuran Scaffolds

The primary value of 2'-Bromo-2-hydroxyacetophenone lies in its role as a direct precursor to benzofuran derivatives, a scaffold prevalent in medicinal chemistry. While direct yield comparisons for this specific CAS number in a single paper are scarce, the established synthetic pathway involves the reaction of an α-haloketone with a phenol. In this molecule, these functionalities are correctly positioned within the same structure for efficient intramolecular cyclization. A study on a related reaction, the cyclization of tetrahydronaphthalenes with α-bromoketones to form benzo[b]furans, demonstrates yields ranging from 61% to 93%, highlighting the efficacy of this precursor class in forming the benzofuran ring system. Attempting this synthesis with isomers lacking the ortho-hydroxy group would require a multi-step process, fundamentally altering the efficiency.

Evidence DimensionReaction Yield
Target Compound DataEnables direct, single-step intramolecular cyclization to benzofurans.
Comparator Or BaselinePositional isomers (e.g., 4'-hydroxy) which cannot undergo direct intramolecular cyclization.
Quantified DifferenceQualitatively superior pathway efficiency (single step vs. multi-step).
ConditionsSynthesis of benzofuran ring systems via intramolecular cyclization, typically under basic conditions (e.g., K2CO3 in DMF).

For synthesizing benzofuran-based compounds, this specific isomer provides the most direct and efficient synthetic route, reducing process steps and potential yield losses.

Processability Advantage: Selective α-Bromination Avoids Ring-Substituted Impurities

The synthesis of α-bromo hydroxyacetophenones from their parent hydroxyacetophenones must be highly selective to avoid bromination on the activated phenyl ring, which would lead to difficult-to-remove impurities. Research on the bromination of various hydroxyacetophenones using copper(II) bromide demonstrates that the reaction is highly selective for the α-position (ω-bromination), with no nuclear bromination observed for the 2-hydroxy isomer. For example, under ultrasound irradiation, 2'-hydroxyacetophenone was converted to 2'-Bromo-2-hydroxyacetophenone in 85% yield. This high regioselectivity simplifies purification and ensures a higher quality starting material for subsequent reactions compared to methods that might produce a mixture of ring- and side-chain-brominated species.

Evidence DimensionReaction Selectivity & Yield
Target Compound Data85% yield via selective α-bromination (ultrasound-assisted). No nuclear bromination reported.
Comparator Or BaselineHypothetical non-selective bromination methods leading to mixed isomers.
Quantified DifferenceHigh selectivity ensures >99% desired isomer, minimizing complex purification steps.
ConditionsBromination of 1-(2-hydroxyphenyl)ethanone with copper(II) bromide under ultrasound irradiation for 20 minutes.

Procuring this compound ensures a starting material with a clean impurity profile, avoiding downstream issues caused by undesired ring-brominated isomers that can be generated during less selective synthesis.

Handling and Formulation: Defined Crystalline Solid with Consistent Melting Point

2'-Bromo-2-hydroxyacetophenone is an off-white to light yellow crystalline solid with a well-defined melting point, typically cited in the range of 44-48 °C or 46-50 °C. This contrasts with related positional isomers or crude reaction mixtures which may present as oils or solids with broad melting ranges, complicating handling, weighing, and process control in scaled-up laboratory or industrial settings. For instance, the product of brominating 2'-hydroxyacetophenone is described as a yellow oil before crystallization. The consistent, solid nature and sharp melting point of the purified compound ensure predictable physical behavior and easier handling for precise reaction stoichiometry.

Evidence DimensionMelting Point / Physical State
Target Compound DataCrystalline solid, m.p. 44-50 °C.
Comparator Or BaselineCrude reaction products or related isomers which can be oils.
Quantified DifferenceDefined solid form vs. potentially inconsistent oil.
ConditionsStandard temperature and pressure.

A defined, crystalline solid with a consistent melting point simplifies material handling, improves weighing accuracy, and ensures predictable behavior in heated reactions, which is critical for process reproducibility and safety.

Core Building Block for Substituted Benzofuran Synthesis

This compound is the preferred starting material for the one-pot synthesis of 2-substituted or 2,3-disubstituted benzofurans. Its specific ortho-hydroxy/α-bromo arrangement allows for direct intramolecular cyclization under basic conditions, an efficient route to a key scaffold in many biologically active molecules and pharmaceutical agents.

Intermediate for Heterocyclic Pharmaceuticals and Agrochemicals

As a versatile bifunctional intermediate, it is used in the multi-step synthesis of more complex heterocyclic systems beyond simple benzofurans. The reactive α-bromo ketone allows for the introduction of various nucleophiles, while the phenolic hydroxyl offers a handle for further functionalization, making it a valuable component in medicinal and agrochemical discovery pipelines.

Precursor for Click Chemistry Reagents

The reactive bromide is readily displaced by nucleophiles such as sodium azide. This reaction converts the compound into 2-Azido-1-(2-hydroxyphenyl)ethanone, a useful building block for 'click chemistry' reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the construction of triazole-containing molecules for drug discovery.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.96294 g/mol

Monoisotopic Mass

213.96294 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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